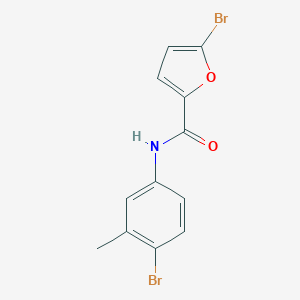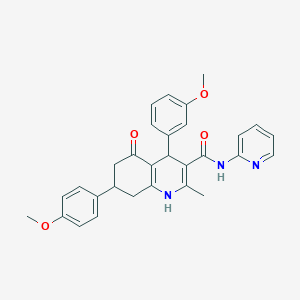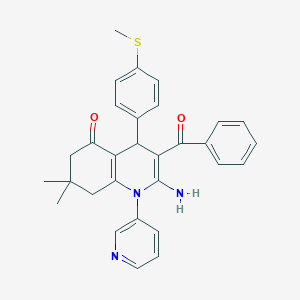![molecular formula C21H17ClN4O3 B283910 6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the pyrano[2,3-c]pyrazole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. It has also been reported to modulate the activity of certain neurotransmitters in the brain, which could explain its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, which could explain its anti-inflammatory activity. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is its potential as a drug candidate. It has shown promising results in various preclinical studies and has the potential to be developed into a drug for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which could make it difficult to administer in vivo. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research of 6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the most important directions is the development of more efficient synthesis methods that can produce the compound in higher yields. Another direction is the investigation of its potential applications in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, more studies are needed to fully understand its mechanism of action and potential side effects, which could help in the development of safer and more effective drugs.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the most popular methods involves the reaction of 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde, malononitrile, and 3-amino-5-methylisoxazole in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Applications De Recherche Scientifique
6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promising results in various scientific research applications. One of the most significant applications is its potential as a drug candidate. Studies have shown that this compound has anti-inflammatory, analgesic, and antitumor activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Formule moléculaire |
C21H17ClN4O3 |
|---|---|
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
6-amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17ClN4O3/c1-27-15-8-5-12(9-16(15)28-2)17-14(10-23)20(24)29-21-18(17)19(25-26-21)11-3-6-13(22)7-4-11/h3-9,17H,24H2,1-2H3,(H,25,26) |
Clé InChI |
HBSYUBKBHDFTOC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283829.png)
![2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B283831.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B283832.png)
![4-{4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B283835.png)

![2-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B283839.png)
![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
![6-acetyl-2-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B283841.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)


![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)